Phenobarbital 1-Diethyl Butyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenobarbital 1-Diethyl Butyrate is a derivative of phenobarbital, a barbiturate that has been widely used for its anticonvulsant and sedative properties. Phenobarbital is known for its ability to treat various types of seizures and is often used in both human and veterinary medicine . This compound, while less commonly discussed, shares some of these properties and has unique characteristics that make it of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenobarbital 1-Diethyl Butyrate typically involves the esterification of phenobarbital with diethyl butyrate. This reaction can be catalyzed by acidic or basic conditions, depending on the desired yield and purity. Common reagents used in this synthesis include sulfuric acid or sodium hydroxide as catalysts .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are often employed to monitor the reaction and purify the final product .
Chemical Reactions Analysis
Types of Reactions
Phenobarbital 1-Diethyl Butyrate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Phenobarbital 1-Diethyl Butyrate has several scientific research applications:
Chemistry: It is used as a model compound to study esterification and other organic reactions.
Biology: Researchers use it to investigate the effects of barbiturates on cellular processes.
Medicine: It serves as a reference compound in the development of new anticonvulsant drugs.
Industry: The compound is utilized in the synthesis of other pharmaceuticals and fine chemicals
Mechanism of Action
Phenobarbital 1-Diethyl Butyrate exerts its effects by modulating the activity of gamma-aminobutyric acid (GABA) receptors in the central nervous system. By enhancing the inhibitory effects of GABA, it increases synaptic inhibition, elevates the seizure threshold, and reduces the spread of seizure activity . Additionally, it may inhibit calcium channels, leading to decreased excitatory neurotransmitter release .
Comparison with Similar Compounds
Phenobarbital 1-Diethyl Butyrate can be compared with other barbiturates such as:
Phenobarbital: The parent compound, widely used for its anticonvulsant properties.
Pentobarbital: A short-acting barbiturate used for anesthesia and euthanasia.
Secobarbital: Another short-acting barbiturate used for sedation and as a preoperative medication.
This compound is unique due to its specific esterification, which may alter its pharmacokinetic properties and potentially its therapeutic applications .
Properties
Molecular Formula |
C18H22N2O5 |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
ethyl 4-(5-ethyl-2,4,6-trioxo-5-phenyl-1,3-diazinan-1-yl)butanoate |
InChI |
InChI=1S/C18H22N2O5/c1-3-18(13-9-6-5-7-10-13)15(22)19-17(24)20(16(18)23)12-8-11-14(21)25-4-2/h5-7,9-10H,3-4,8,11-12H2,1-2H3,(H,19,22,24) |
InChI Key |
OKBSKWNTWHTPPO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=O)NC(=O)N(C1=O)CCCC(=O)OCC)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.